Tarenflurbil

Alzheimer's disease γ-Secretase modulation Aβ42 inhibition

Tarenflurbil ((R)-Flurbiprofen) is the R-enantiomer with unique pharmacology: potent γ-secretase modulation shifting Aβ42→Aβ38 without COX-1/2 inhibition or Notch blockade. Unlike racemic flurbiprofen or pan-GSIs (e.g., semagacestat), it avoids GI toxicity and confounding anti-inflammatory effects. <1.5% chiral inversion to COX-active S-form ensures clean Aβ42-lowering signals. Validated in Tg2576 mice and H4 neuroglioma cells (IC50 ~250-300 µM). Clinically safe up to 1600 mg/day. Ideal as a benchmark GSM control and for Alzheimer's in vivo models.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 51543-40-9
Cat. No. B1684577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarenflurbil
CAS51543-40-9
SynonymsE7869, E 7869, E-7869, Flurizan, Furbiprofen, MPC-7869, MPC 7869, MPC7869, (R)-Flurbiprofen
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1
InChIKeySYTBZMRGLBWNTM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tarenflurbil (CAS 51543-40-9): Procurement-Ready R-Enantiomer of Flurbiprofen for γ-Secretase Modulation Research


Tarenflurbil (CAS 51543-40-9), also known as (R)-flurbiprofen or Flurizan™, is the purified R-enantiomer of the racemic nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen [1]. Unlike the racemate and its S-counterpart, tarenflurbil exhibits negligible cyclooxygenase (COX) inhibition, thereby circumventing the gastrointestinal toxicity associated with classical NSAIDs [2]. Its primary research utility stems from its capacity to act as a selective amyloid-beta 42 (Aβ42) lowering agent (SALA) via allosteric modulation of the γ-secretase complex, shifting cleavage preference from Aβ42 to the shorter, less aggregation-prone Aβ38 peptide [3]. This mechanism, independent of Notch cleavage inhibition, underpinned its evaluation in Phase II and Phase III clinical trials for Alzheimer's disease [4].

Tarenflurbil Procurement: Why Flurbiprofen Racemate or S-Enantiomer Cannot Substitute for R-Enantiomer-Specific Research


The scientific rationale for procuring tarenflurbil (R-flurbiprofen) over racemic flurbiprofen or the S-enantiomer (esflurbiprofen) is anchored in its unique pharmacological duality: potent γ-secretase modulation with near-complete COX-1/COX-2 sparing. Racemic flurbiprofen and esflurbiprofen are potent COX inhibitors (IC50 ~0.5 μM), leading to confounding anti-inflammatory effects and gastrointestinal toxicity that preclude their use in chronic Alzheimer's disease models [1]. In vivo, the R-enantiomer undergoes only 1.5% chiral inversion to the COX-active S-form, ensuring that observed Aβ42-lowering effects in preclinical models are not obscured by COX-mediated pathways [2]. Furthermore, tarenflurbil's direct binding to the amyloid precursor protein (APP) to shift γ-secretase cleavage is a substrate-selective mechanism not shared by pan-γ-secretase inhibitors (e.g., semagacestat), which non-selectively block Notch signaling and carry significant toxicity liabilities [3]. Substitution with racemic material would therefore introduce unwanted COX activity and confound experimental interpretation of Aβ42 modulation.

Tarenflurbil Quantitative Differentiation: Head-to-Head Evidence Against Flurbiprofen Enantiomers and Other γ-Secretase Modulators


Aβ42-Lowering Potency (IC50) in Human H4 Neuroglioma Cells: Tarenflurbil vs. Racemic Flurbiprofen

In a human H4 neuroglioma cell line, tarenflurbil (R-flurbiprofen) demonstrates an IC50 for Aβ42 reduction of approximately 250-300 μM, consistent with its classification as a weak γ-secretase modulator [1]. In the same study, racemic flurbiprofen and the purified S-enantiomer also lowered Aβ42 levels, with flurbiprofen displaying the highest potency among the NSAIDs tested [2]. However, the critical differentiation lies not in potency but in the COX-sparing profile of tarenflurbil, which permits Aβ42 modulation without concomitant COX inhibition.

Alzheimer's disease γ-Secretase modulation Aβ42 inhibition

Cyclooxygenase (COX-1/COX-2) Inhibition Profile: Tarenflurbil vs. S-Flurbiprofen (Esflurbiprofen)

Tarenflurbil (R-flurbiprofen) is essentially inactive against COX-1 and COX-2 at therapeutically relevant concentrations, whereas its enantiomer, S-flurbiprofen (esflurbiprofen), is a potent dual COX inhibitor with IC50 values of 0.48 μM for COX-1 and 0.47 μM for COX-2 [1]. This enantioselectivity is further substantiated by in vivo bioinversion data: only 1.5% of R-flurbiprofen is metabolically converted to the COX-active S-form, ensuring minimal confounding anti-inflammatory activity in chronic dosing paradigms [2].

Cyclooxygenase inhibition NSAID selectivity Gastrointestinal safety

Clinical Efficacy in Alzheimer's Disease: Tarenflurbil Phase II vs. Phase III Outcomes and Comparator Context

In a 12-month Phase II trial involving 210 patients with mild-to-moderate Alzheimer's disease, tarenflurbil at 800 mg twice daily demonstrated a modest but statistically significant benefit on activities of daily living (ADCS-ADL) compared to placebo, although no effect was observed on cognitive measures (ADAS-Cog) [1]. This signal prompted a larger 18-month Phase III trial (Act-Earli-AD) with 1,684 mild AD patients, which ultimately failed to replicate any significant benefit on co-primary outcomes of cognition (ADAS-Cog) or function (ADCS-ADL) [2]. In contrast, the γ-secretase inhibitor semagacestat was associated with worsened cognition and increased skin cancer risk in Phase III, leading to early trial termination [3].

Alzheimer's disease clinical trials Phase II/III efficacy ADAS-Cog ADCS-ADL

Pharmacokinetics and Brain Penetration in Healthy Elderly: Tarenflurbil Dose-Dependent CNS Exposure

In a 21-day Phase I study of 48 healthy elderly subjects (aged 55-80), tarenflurbil (400, 800, or 1600 mg/day) demonstrated dose-dependent central nervous system penetration [1]. While trough cerebrospinal fluid (CSF) Aβ42 levels showed no significant change from baseline across treatment groups, an exploratory analysis revealed a significant inverse correlation between peak plasma drug concentration and plasma Aβ42 levels (P=0.016), suggesting a transient, concentration-dependent effect on peripheral Aβ42 [1]. The compound exhibited an excellent safety profile across all doses.

Pharmacokinetics Blood-brain barrier penetration Cerebrospinal fluid Aβ42

Tarenflurbil Application Scenarios: Evidence-Backed Use Cases in Alzheimer's and γ-Secretase Research


Preclinical γ-Secretase Modulation Studies in APP Transgenic Mouse Models

Tarenflurbil is optimally deployed as a tool compound to investigate substrate-selective γ-secretase modulation in vivo. In Tg2576 APP transgenic mice, chronic administration of R-flurbiprofen attenuated spatial learning deficits when initiated prior to plaque deposition, demonstrating a functional benefit independent of COX inhibition [1]. This model system leverages tarenflurbil's unique ability to lower Aβ42 without affecting Notch cleavage, thereby avoiding the confounds of pan-γ-secretase inhibition [2].

In Vitro Dissection of APP-γ-Secretase Interaction and Aβ Peptide Profiling

Tarenflurbil serves as a first-generation γ-secretase modulator (GSM) control in cell-based assays designed to characterize the cleavage specificity of the γ-secretase complex. Treatment of human H4 neuroglioma cells with tarenflurbil results in a characteristic shift in the Aβ peptide profile, decreasing Aβ42 while concomitantly increasing Aβ38, with an IC50 of approximately 250-300 μM for Aβ42 reduction [3]. This well-documented 'signature' provides a benchmark for evaluating novel GSM candidates and for probing the structural determinants of substrate-enzyme interaction [4].

Comparative Toxicology Profiling of γ-Secretase-Targeted Therapeutics

Due to its extensive clinical trial history (Phase I, II, and III) and established safety profile, tarenflurbil is a valuable reference compound for benchmarking the safety margins of next-generation γ-secretase modulators and inhibitors. Unlike semagacestat, which caused dose-limiting Notch-related toxicities (gastrointestinal, dermatological) and cognitive worsening in Phase III [5], tarenflurbil exhibited excellent tolerability across all tested doses (up to 1600 mg/day) with no Notch-related adverse events, attributable to its substrate-selective mechanism of action [6].

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